Abz-AGLA-Nba

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H37N7O7 |

|---|---|

Molecular Weight |

583.6 g/mol |

IUPAC Name |

2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-1-[(4-nitrophenyl)methylamino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)33-18(4)25(37)30-14-19-9-11-20(12-10-19)35(41)42)34-24(36)15-31-26(38)17(3)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23H,13-15,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,36)/t17-,18-,23-/m0/s1 |

InChI Key |

FKJKLEYKQAMKQQ-BSRJHKFKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Abz-AGLA-Nba Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism behind the fluorescence of Abz-AGLA-Nba, a widely used fluorogenic substrate in protease activity assays, with a particular focus on its application in studying enzymes like angiotensin-converting enzyme 2 (ACE2).

Core Mechanism: Fluorescence Resonance Energy Transfer (FRET)

The fluorescence of this compound is governed by the principle of Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1]

In the intact this compound molecule, the o-aminobenzoyl (Abz) group acts as the fluorescent donor, and the p-nitrobenzylamide (Nba) group serves as the quencher (acceptor).[2][3][4] When the Abz group is excited by an external light source, it is unable to emit this energy as fluorescence because it is efficiently transferred to the nearby Nba quencher, which dissipates the energy non-radiatively. This intramolecular quenching keeps the substrate in a non-fluorescent or "dark" state.

Upon enzymatic cleavage of the peptide backbone by a protease such as ACE2, the Abz-containing fragment is separated from the Nba quencher. This separation disrupts the FRET process, liberating the Abz fluorophore to emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic hydrolysis, providing a sensitive measure of enzyme activity.[5]

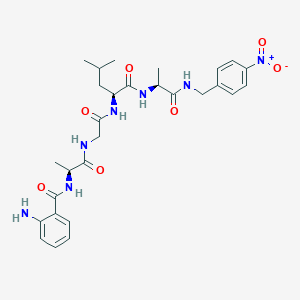

Caption: FRET mechanism of this compound.

Quantitative Data and Spectroscopic Properties

The efficiency of the FRET process and the resulting fluorescence signal are dependent on several key parameters.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~320 nm | Optimal wavelength to excite the Abz donor fluorophore.[6][7] |

| Emission Wavelength (λem) | ~420 nm | Wavelength of maximum fluorescence emission from the cleaved Abz-AGLA product.[6][8] |

| Quantum Yield (Φ) | Variable | The quantum yield of Abz is sensitive to its local environment, including the amino acid it is attached to and the polarity of the solvent.[9] A specific value for the Abz-AGLA fragment is not broadly reported and should be determined empirically for precise quantitative studies. |

| Förster Distance (R₀) | Not Reported | The Förster distance is the separation at which FRET efficiency is 50%. It depends on the spectral overlap between the Abz emission and Nba absorption, and the quantum yield of Abz.[1][10] For the Abz/Dnp pair, which is functionally similar to Abz/Nba, R₀ is typically in the range of 20-40 Å. |

Representative Michaelis-Menten Kinetic Parameters for ACE2

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| ACE2 | Mca-APK-Dnp | 76.6 | 60.9 | 7.9 x 10⁵ |

| ACE2 | Mca/Dnp FRET substrate | 44.43 | N/A | N/A |

*Vmax reported as 2.59 nM/sec in the study.[8] (Data from Vickers et al., 2002 and a 2024 study on ACE2 peptidase activity)[8][11]

Detailed Experimental Protocol: ACE2 Activity Assay

This protocol is adapted from established methods for measuring ACE2 activity in biological samples using an intramolecularly quenched fluorogenic substrate.[12]

Materials

-

This compound Substrate: Stock solution (e.g., 10 mM in DMSO or 1% NH₄OH).

-

Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 μM ZnCl₂, pH 6.8.

-

Recombinant ACE2 (rACE2): For generating a standard curve.

-

ACE2 Inhibitor (optional): e.g., MLN-4760 (10 μM stock) to determine ACE2-specific activity.[7][12]

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~320 nm and emission at ~420 nm.

Procedure

-

Preparation of ACE2 Standards:

-

Prepare a series of rACE2 dilutions in assay buffer to generate a standard curve (e.g., 1.56 to 50 ng/mL final concentration in the well).[12]

-

-

Sample Preparation:

-

Dilute biological samples (e.g., plasma, cell culture media, tissue lysates) in assay buffer to ensure the activity falls within the linear range of the standard curve.[12]

-

-

Assay Setup:

-

For each standard and sample, prepare duplicate wells for total activity and inhibitor control.

-

To "total activity" wells, add 10 μL of assay buffer (or ddH₂O).

-

To "inhibitor control" wells, add 10 μL of the ACE2 inhibitor solution.

-

Add 15 μL of the diluted ACE2 standard or biological sample to the appropriate wells.

-

Prepare a master mix of the this compound substrate diluted in assay buffer to the desired final concentration (e.g., 50 μM).

-

Initiate the reaction by adding 75 μL of the substrate master mix to all wells, bringing the total reaction volume to 100 μL.

-

-

Incubation and Measurement:

-

Cover the plate to protect it from light.

-

Incubate at a controlled temperature (e.g., room temperature or 37°C). Incubation time can range from 2 to 16 hours, depending on the enzyme concentration and desired signal intensity.[12]

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) using a plate reader with excitation at ~320 nm and emission at ~420 nm. Measurements can be taken at a single endpoint or kinetically.

-

-

Data Analysis:

-

Subtract the RFU of the blank (no enzyme) from all readings.

-

Determine the ACE2-specific activity by subtracting the RFU of the inhibitor control wells from the total activity wells.

-

Generate a standard curve by plotting the ACE2-specific RFU against the concentration of the rACE2 standards.

-

Calculate the ACE2 concentration or activity in the biological samples by interpolating their ACE2-specific RFU values from the standard curve.

-

// Nodes Prep_Standards [label="Prepare rACE2 Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Samples [label="Prepare and Dilute Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Setup [label="Set up 96-well Plate\n(Total Activity & Inhibitor Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add Standards and Samples\nto Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate [label="Initiate Reaction with\nthis compound Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Controlled\nTemperature (light-protected)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Fluorescence\n(Ex: 320 nm, Em: 420 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Subtract Blank & Inhibitor\n- Generate Standard Curve\n- Calculate Activity", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes Prep_Standards [label="Prepare rACE2 Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Samples [label="Prepare and Dilute Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Setup [label="Set up 96-well Plate\n(Total Activity & Inhibitor Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add Standards and Samples\nto Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate [label="Initiate Reaction with\nthis compound Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Controlled\nTemperature (light-protected)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Fluorescence\n(Ex: 320 nm, Em: 420 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Subtract Blank & Inhibitor\n- Generate Standard Curve\n- Calculate Activity", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Prep_Standards -> Add_Enzyme; Prep_Samples -> Add_Enzyme; Plate_Setup -> Add_Enzyme; Add_Enzyme -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Measure; Measure -> Analyze; }

Caption: Workflow for an ACE2 enzymatic assay.

References

- 1. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 2. Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide (Metalloendopeptidase Substrate) - Echelon Biosciences [echelon-inc.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bachem.com [bachem.com]

- 7. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 11. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Abz-AGLA-Nba Substrate Specificity for Metalloendopeptidases

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the fluorogenic substrate Abz-Ala-Gly-Leu-Ala-Nba (Abz-AGLA-Nba), focusing on its mechanism, specificity for various metalloendopeptidases, and its application in enzyme kinetics and inhibitor screening.

Principle of Action: FRET-Based Cleavage Detection

This compound is an internally quenched fluorogenic substrate designed for the continuous assay of metalloendopeptidase activity.[1] Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate incorporates two key groups:

-

Abz (o-aminobenzoyl): A fluorescent donor group.

-

Nba (p-nitrobenzylamide): A quenching acceptor group.

In the intact peptide, the close proximity of the Abz and Nba groups allows the energy from the excited Abz fluorophore to be transferred non-radiatively to the Nba quencher. This process effectively quenches the fluorescence of the Abz group.

Metalloendopeptidases that recognize the internal peptide sequence cleave the amide bond, typically between the glycine (Gly) and leucine (Leu) residues. This cleavage separates the fluorophore from the quencher, disrupting the FRET process. The subsequent increase in fluorescence emission from the Abz group is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.

Caption: FRET mechanism of the this compound substrate upon cleavage.

Enzyme Substrate Specificity

This compound is recognized as a substrate for a range of neutral metalloendopeptidases.[1][2] Its cleavage preference is primarily driven by the enzyme's ability to accommodate hydrophobic residues, such as leucine, at the P1' position of the scissile bond. The table below summarizes the metalloendopeptidases reported to hydrolyze this substrate.

| Enzyme Family | Specific Enzyme | Reported Activity |

| M4 Metalloendopeptidases | Thermolysin | Cleaves this compound[2][3] |

| Pseudomonas aeruginosa elastase (Pseudolysin) | Cleaves this compound[1] | |

| M13 Metalloendopeptidases | Neprilysin (NEP, Enkephalinase, CD10) | Cleaves this compound[1][2] |

| Endothelin-Converting Enzyme-1 (ECE-1) | Known to cleave peptides with hydrophobic residues[4] | |

| Endothelin-Converting Enzyme-2 (ECE-2) | Has distinct but related specificity to ECE-1[5] | |

| Snake Venom Metalloproteinases | Atrolysin B | Cleaves this compound[2][3] |

| Atrolysin C | Cleaves this compound[2][3] |

Note: While specific kinetic parameters (Km, kcat) are determined using such substrates, a comprehensive comparative dataset for this compound across multiple enzymes is not consolidated in publicly available literature. Kinetic analysis is highly dependent on specific assay conditions.

Detailed Experimental Protocol

This section outlines a generalized protocol for measuring metalloendopeptidase activity using this compound. Researchers should optimize concentrations and conditions for their specific enzyme of interest.

A. Reagent Preparation

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO. Store this stock in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6]

-

Assay Buffer: Prepare a buffer appropriate for the specific metalloendopeptidase. A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 5 mM CaCl₂.[7] Some enzymes may have different pH optima or ion requirements.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration used in the assay should be determined empirically to ensure a linear rate of fluorescence increase over the desired measurement period.

B. Assay Procedure

-

Setup: The assay is typically performed in a 96-well microplate format suitable for fluorescence readers.

-

Reaction Mixture: For each reaction, add the assay buffer, the desired final concentration of the this compound substrate (diluted from the stock), and any inhibitors or test compounds. The substrate concentration range should typically span below and above the expected Km value (e.g., 1-100 µM).

-

Temperature Equilibration: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure all components reach thermal equilibrium.[8]

-

Initiation: Initiate the enzymatic reaction by adding the enzyme solution to each well. Mix gently.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode.

-

Excitation Wavelength (λex): ~340 nm

-

Emission Wavelength (λem): ~400 nm[7] Record data points every 30-60 seconds for a period of 15-60 minutes.

-

C. Data Analysis

-

Calculate Initial Velocity (V₀): Plot fluorescence intensity versus time. The initial velocity for each reaction is the slope of the linear portion of this curve. Convert the rate from fluorescence units/min to moles/min using a standard curve generated from a known concentration of the fluorescent product (e.g., Abz-Ala-Gly).

-

Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the kinetic parameters Km and Vmax.

-

Calculate kcat: The turnover number (kcat) can be calculated using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

Standard Experimental Workflow

The following diagram illustrates the logical flow of a typical enzyme kinetic experiment using the this compound substrate.

Caption: Workflow for metalloendopeptidase kinetic analysis.

Applications in Research and Drug Development

The this compound substrate is a valuable tool for:

-

Enzyme Characterization: Determining the kinetic constants (Km, kcat, kcat/Km) of purified metalloendopeptidases.

-

High-Throughput Screening (HTS): Screening compound libraries to identify potential enzyme inhibitors.

-

Mechanism of Inhibition Studies: Characterizing the mode of action of identified inhibitors (e.g., competitive, non-competitive).

-

Quality Control: Assessing the activity of enzyme preparations.

References

- 1. Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide (Metalloendopeptidase Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. glpbio.com [glpbio.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Αβ Degradation by Endothelin-Converting Enzymes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Characterization of Endothelin-converting Enzyme-2: IMPLICATION FOR A ROLE IN THE NONCLASSICAL PROCESSING OF REGULATORY PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of beta-lactoglobulin hydrolysis with thermolysin under denaturing temperatures on the release of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Enkephalinase (NEP 24.11) Activity Assay Using the Fluorogenic Substrate Abz-AGLA-Nba

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocol for measuring the activity of Enkephalinase (Neprilysin, NEP, EC 3.4.24.11) using the fluorogenic substrate Abz-AGLA-Nba. This continuous assay offers a sensitive and efficient method for studying NEP activity and for screening potential inhibitors.

Introduction to Enkephalinase (NEP 24.11)

Enkephalinase, or Neprilysin (NEP), is a zinc-dependent metalloprotease found on the outer surface of various cells. It plays a crucial role in regulating the biological activity of several peptide hormones by cleaving them at the amino side of hydrophobic residues. Key substrates for NEP include enkephalins, substance P, atrial natriuretic peptide, and bradykinin. Due to its involvement in diverse physiological processes, including pain perception, cardiovascular regulation, and inflammation, NEP is a significant target for drug discovery.

The fluorogenic substrate this compound (o-Aminobenzoyl-Alanine-Glycine-Leucine-Alanine-Nitrobenzylamide) is a valuable tool for assaying NEP activity. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

Principle of the Assay

The this compound substrate is intrinsically non-fluorescent due to the intramolecular quenching of the o-aminobenzoyl (Abz) fluorophore by the nitrobenzylamide (Nba) quenching group. In the presence of active Enkephalinase, the peptide bond between Glycine and Leucine is hydrolyzed. This cleavage separates the Abz fluorophore from the Nba quencher, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the NEP activity.

Figure 1: Principle of the fluorogenic NEP assay.

Experimental Protocol

This protocol provides a general framework for conducting the NEP activity assay. Optimal conditions, particularly enzyme and substrate concentrations, may need to be determined empirically for specific experimental setups.

Materials and Reagents

| Reagent/Material | Recommended Specifications |

| Enzyme | Purified recombinant or native Enkephalinase (NEP 24.11) |

| Substrate | This compound |

| Assay Buffer | 50 mM Tris-HCl or HEPES, pH 7.5 |

| Inhibitor (for control) | Phosphoramidon or Thiorphan |

| Solvent for Substrate | Dimethyl sulfoxide (DMSO) |

| Microplate | Black, flat-bottom 96-well or 384-well microplate |

| Instrumentation | Fluorescence microplate reader |

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl or HEPES buffer and adjust the pH to 7.5.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store in aliquots at -20°C or -80°C, protected from light.

-

Enzyme Solution: Dilute the NEP enzyme in assay buffer to the desired concentration. The optimal concentration should be determined experimentally to ensure a linear reaction rate over the desired time course.

-

Inhibitor Stock Solution: Prepare a stock solution of Phosphoramidon or Thiorphan in an appropriate solvent (e.g., water or DMSO) at a concentration of 1-10 mM.

Assay Procedure

The following procedure is designed for a 96-well plate format with a total reaction volume of 100 µL. Volumes can be scaled for other formats.

Figure 2: Experimental workflow for the NEP activity assay.

-

Plate Setup:

-

Test Wells: Add assay buffer, vehicle (the same solvent as the inhibitor), and the enzyme solution.

-

Inhibitor Control Wells: Add assay buffer, inhibitor (e.g., 1 µM final concentration of phosphoramidon), and the enzyme solution.

-

Substrate Blank Wells: Add assay buffer and substrate solution (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.

-

Initiate Reaction: Start the enzymatic reaction by adding the this compound substrate to all wells. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate kinetic studies. A starting concentration of 10-50 µM can be used for initial experiments.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

Excitation Wavelength: ~330 nm

-

Emission Wavelength: ~420 nm

-

Note: It is highly recommended to perform a spectral scan of the cleaved substrate to determine the optimal excitation and emission wavelengths.

-

Data Presentation and Analysis

Recommended Assay Concentrations

| Component | Stock Concentration | Final Concentration (in 100 µL) |

| This compound | 1-10 mM in DMSO | 10-50 µM |

| NEP Enzyme | Varies | To be determined empirically |

| Phosphoramidon | 1-10 mM | 1 µM |

| Assay Buffer | 50 mM, pH 7.5 | 50 mM |

Data Analysis

-

Subtract Background: For each time point, subtract the fluorescence reading of the substrate blank from the readings of the test and control wells.

-

Determine Initial Velocity (V₀): Plot fluorescence intensity against time for each well. The initial velocity of the reaction is the slope of the linear portion of this curve.

-

Calculate NEP Activity: The NEP-specific activity is the difference between the initial velocity in the absence and presence of a specific inhibitor like phosphoramidon.

-

Inhibitor Studies: To determine the potency of a test compound (e.g., IC₅₀), perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Kinetic Parameters of Fluorogenic NEP Substrates

| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |

| Abz-GGDFLRRV-EDDnp | 3 | 127 | 42 |

| Abz-DRRL-EDDnp | 2.8 | 5.3 | 2 |

| Abz-DRRF-EDDnp | 5.0 | 7.0 | 1.4 |

Data for illustrative purposes, sourced from studies on NEP with different fluorogenic substrates.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background fluorescence | Substrate degradation; Autofluorescence of compounds | Prepare fresh substrate; Check for autofluorescence of test compounds. |

| No or low signal | Inactive enzyme; Incorrect buffer pH; Sub-optimal wavelengths | Use a fresh enzyme aliquot; Verify buffer pH; Perform a spectral scan to determine optimal excitation/emission wavelengths. |

| Non-linear reaction rate | Substrate depletion; Enzyme instability | Use a lower enzyme concentration or a higher substrate concentration; Reduce the assay time. |

| High variability between replicates | Pipetting errors; Inconsistent temperature | Use calibrated pipettes; Ensure uniform temperature across the plate. |

This guide provides a robust starting point for utilizing the this compound substrate in NEP activity assays. As with any enzymatic assay, optimization of specific parameters for your experimental conditions is key to obtaining reliable and reproducible results.

In-Depth Technical Guide: Thermolysin Substrate Kinetics with Abz-AGLA-Nba

This guide provides a comprehensive technical overview of the enzymatic kinetics of thermolysin, a thermostable neutral metalloproteinase, with the fluorogenic substrate Abz-AGLA-Nba. It is intended for researchers, scientists, and drug development professionals working on enzyme kinetics, inhibitor screening, and assay development.

Introduction to the this compound Substrate

The substrate this compound (o-aminobenzoyl-Ala-Gly-Leu-Ala-p-nitrobenzylamide) is a sensitive fluorogenic peptide derivative used for the continuous assay of thermolysin and other metalloproteinases. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

The molecule contains a fluorescent donor group, o-aminobenzoyl (Abz), and a quenching acceptor group, p-nitrobenzylamide (Nba). In the intact peptide, the close proximity of the Nba group quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the Gly-Leu bond by thermolysin, the donor and acceptor are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between cleavage and fluorescence allows for real-time monitoring of enzymatic activity.

Quantitative Kinetic Data

The kinetic parameters of thermolysin with the this compound substrate have been characterized to determine the enzyme's efficiency and affinity for this substrate. The following table summarizes key quantitative data obtained under specified experimental conditions.

| Parameter | Value | Units | Experimental Conditions |

| Kcat | 1.8 | s⁻¹ | 50 mM Tricine buffer, pH 7.5, 25°C |

| Km | 1.4 | mM | 50 mM Tricine buffer, pH 7.5, 25°C |

| Kcat/Km | 1.28 x 10³ | M⁻¹s⁻¹ | 50 mM Tricine buffer, pH 7.5, 25°C |

| Excitation λ | 320 | nm | - |

| Emission λ | 420 | nm | - |

Note: Kinetic values can vary slightly depending on buffer composition, ionic strength, and exact temperature control.

Detailed Experimental Protocol

This section outlines the methodology for determining the kinetic parameters of thermolysin using the this compound substrate.

3.1 Materials and Reagents

-

Thermolysin (from Bacillus thermoproteolyticus)

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Tricine buffer (50 mM, pH 7.5)

-

Purified water

-

96-well microplates (black, flat-bottom for fluorescence readings)

-

Fluorescence microplate reader with temperature control

3.2 Preparation of Solutions

-

Enzyme Stock Solution: Prepare a stock solution of thermolysin in Tricine buffer. The final concentration should be determined empirically, but a starting point of 1-5 µg/mL is common. Store on ice.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-20 mM). This stock should be protected from light and stored at -20°C.

-

Assay Buffer: Prepare 50 mM Tricine buffer and adjust the pH to 7.5 using NaOH or HCl.

3.3 Kinetic Assay Procedure

-

Instrument Setup: Pre-heat the fluorescence microplate reader to 25°C. Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.

-

Substrate Dilutions: Prepare a series of substrate dilutions in Tricine buffer from the DMSO stock. The final concentrations in the assay should bracket the expected Km value (e.g., 0.1 mM to 5 mM). Keep the final DMSO concentration below 1% (v/v) in all wells to avoid solvent effects.

-

Assay Plate Preparation:

-

Add 50 µL of assay buffer to each well.

-

Add 50 µL of each substrate dilution to the appropriate wells.

-

To initiate the reaction, add 100 µL of the thermolysin working solution to each well. The final volume in each well will be 200 µL.

-

Include control wells: a "no enzyme" control for each substrate concentration to measure background fluorescence and a "no substrate" control to measure enzyme autofluorescence.

-

-

Data Acquisition: Immediately begin reading the fluorescence intensity every 30-60 seconds for a period of 15-30 minutes. Ensure the reaction is in the initial linear phase.

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Convert the fluorescence intensity units (RFU) to molar concentrations of the product using a standard curve of the free Abz group, if absolute rates are needed.

-

Calculate the initial velocity (V₀) for each substrate concentration from the slope of the linear portion of the fluorescence vs. time plot.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Vmax and Km values.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the substrate cleavage mechanism.

Caption: Experimental workflow for thermolysin kinetic analysis.

Hydrolysis of Abz-AGLA-Nba: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the hydrolysis of the fluorogenic substrate Abz-AGLA-Nba by neutral metalloendopeptidases. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental protocols, and quantitative data associated with this widely used enzymatic assay.

Introduction

The substrate this compound (o-aminobenzoyl-Ala-Gly-Leu-Ala-p-nitrobenzylamide) is a valuable tool for studying the activity of various neutral metalloendopeptidases, also known as metzincins. This intramolecularly quenched fluorescent substrate is cleaved by these enzymes at the Gly-Leu bond. This cleavage separates the fluorescent Abz (o-aminobenzoyl) group from the quenching Nba (p-nitrobenzylamide) group, resulting in a measurable increase in fluorescence. This property allows for a continuous and sensitive assay of enzyme activity, making it ideal for kinetic studies and inhibitor screening.

Mechanism of Hydrolysis

Neutral metalloendopeptidases hydrolyze the peptide bond between the glycine and leucine residues of this compound. The catalytic mechanism involves a zinc ion at the active site, which activates a water molecule to act as a nucleophile, attacking the scissile peptide bond.

Figure 1: Hydrolysis of this compound by a neutral metalloendopeptidase.

Quantitative Data

The following tables summarize the kinetic parameters for the hydrolysis of this compound by several common neutral metalloendopeptidases and the inhibitory constants for known inhibitors.

Table 1: Kinetic Parameters for Hydrolysis of this compound

| Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Thermolysin | 23 | 2.8 | 1.2 x 10⁵ | |

| Neprilysin (NEP) | 18.7 ± 2.1 | 4.9 ± 0.2 | 2.6 x 10⁵ | |

| Neurolysin | 13 ± 2 | 10.2 ± 0.5 | 7.8 x 10⁵ |

Table 2: Inhibition of Neutral Metalloendopeptidases

| Enzyme | Inhibitor | IC₅₀ (nM) | K_i_ (nM) | Source |

| Neprilysin (NEP) | Phosphoramidon | 1.9 ± 0.2 | 0.76 | |

| Neprilysin (NEP) | Thiorphan | 3.2 ± 0.3 | 1.3 | |

| Thermolysin | Phosphoramidon | - | 2.8 |

Experimental Protocols

This section provides detailed methodologies for the enzymatic assay and inhibitor screening using this compound.

General Enzyme Activity Assay

This protocol outlines the steps for determining the activity of a neutral metalloendopeptidase.

Figure 2: Workflow for a typical enzyme activity assay.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 µM ZnCl₂.

-

Substrate Stock Solution: 10 mM this compound in 100% DMSO.

-

Enzyme: Purified neutral metalloendopeptidase.

-

Microplate: 96-well, black, flat-bottom.

-

Fluorometer: Capable of excitation at 320 nm and emission at 420 nm.

Procedure:

-

Prepare the assay buffer and equilibrate to the desired temperature (e.g., 37°C).

-

Dilute the this compound stock solution in assay buffer to the desired final concentrations.

-

Add 50 µL of the substrate solution to each well of the microplate.

-

Add 40 µL of assay buffer to each well.

-

Pre-incubate the plate at the assay temperature for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

Immediately place the plate in the fluorometer and monitor the increase in fluorescence intensity (λ_ex = 320 nm, λ_em = 420 nm) over time.

-

Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.

Inhibitor Screening Assay

This protocol is designed to determine the potency of inhibitory compounds.

Materials:

-

All materials from the general enzyme activity assay.

-

Inhibitor Stock Solution: In a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare a serial dilution of the inhibitor in the assay buffer.

-

In the microplate wells, add 40 µL of the assay buffer (or inhibitor dilution) and 10 µL of the enzyme solution.

-

Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15 minutes) at the assay temperature.

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.

-

Monitor the fluorescence as described in the general activity assay.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The hydrolysis of this compound provides a robust and sensitive method for characterizing the activity of neutral metalloendopeptidases and for screening potential inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments in the field of enzymology and drug discovery. The clear difference in fluorescence between the intact and hydrolyzed substrate ensures a high signal-to-noise ratio, making it a reliable tool for high-throughput screening applications.

An In-Depth Technical Guide to Abz-AGLA-Nba: A Fluorogenic Substrate for Metalloendopeptidase Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abz-AGLA-Nba is a highly specific, fluorogenic peptide substrate meticulously designed for the sensitive detection and kinetic analysis of neutral metalloendopeptidases. Its utility is most prominently documented in the study of bacterial virulence factors, such as Pseudomonas aeruginosa elastase (LasB), as well as in the characterization of enzymes like thermolysin and enkephalinase (Neprilysin, NEP, CD10). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in enzymatic assays.

Chemical Structure and Properties

The chemical designation for this compound is L-Alaninamide, N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-. The peptide sequence is Alanine-Glycine-Leucine-Alanine, flanked by an N-terminal 2-aminobenzoyl (Abz) group, which acts as a fluorophore, and a C-terminal 4-nitrobenzylamide (Nba) group, which serves as a quencher.

The mechanism of action relies on Förster Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Abz fluorophore to the Nba quencher results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between the leucine and alanine residues by a target metalloendopeptidase, the fluorophore and quencher are separated. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity, directly proportional to the enzymatic activity.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that this compound is often supplied as a trifluoroacetate (TFA) salt, which affects its molecular weight and formula.

| Property | Value | Reference |

| Chemical Name | L-Alaninamide, N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]- | [3] |

| Peptide Sequence | Abz-Ala-Gly-Leu-Ala-Nba | [1][4] |

| Molecular Formula | C₂₈H₃₇N₇O₇ | [2] |

| Molecular Weight | 583.64 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity (HPLC) | ≥ 99% | [3] |

| Solubility | Soluble in DMSO | [2] |

Properties of this compound TFA Salt

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₈F₃N₇O₉ | [3] |

| Molecular Weight | 697.66 g/mol | [3] |

Applications in Research and Drug Discovery

This compound is a versatile tool for:

-

Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for metalloendopeptidases.

-

Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of target enzymes.

-

Virulence Factor Research: Studying the role of bacterial proteases, like P. aeruginosa LasB, in pathogenesis.

-

Cellular Assays: Investigating enzyme activity in complex biological samples, including cell lysates and supernatants.

Experimental Protocols

General Fluorometric Enzyme Assay Protocol

This protocol provides a general framework for measuring metalloendopeptidase activity using this compound. Specific parameters such as buffer composition, pH, and temperature may require optimization depending on the enzyme being studied.

Materials:

-

This compound substrate

-

Purified enzyme or biological sample containing the enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 2.5 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)

Procedure:

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store in aliquots at -20°C or -80°C, protected from light.

-

Prepare working solutions: Dilute the enzyme and substrate to their desired concentrations in the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration for the assay, which should ideally be at or below the Kₘ value.

-

Set up the assay: In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Enzyme solution (or biological sample)

-

Initiate the reaction by adding the this compound working solution.

-

Include appropriate controls:

-

No-enzyme control: Buffer and substrate only.

-

No-substrate control: Buffer and enzyme only.

-

Inhibitor control (if applicable): Buffer, enzyme, substrate, and inhibitor.

-

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader. Measurements can be taken in kinetic mode (continuous readings) or as a single endpoint reading after a fixed incubation time.

-

Data Analysis: Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time plot. The enzyme activity can be expressed as relative fluorescence units (RFU) per minute. For quantitative analysis, a standard curve can be generated using a known concentration of the fluorescent product (Abz-Ala-Gly-Leu).

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for an enzyme with this compound, the assay is performed with a fixed enzyme concentration and varying substrate concentrations. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

A known application of this is the determination of kinetic parameters for Pseudomonas aeruginosa elastase (LasB).[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

Mechanism of Action of this compound

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. WO2014071410A1 - Compositions and methods comprising thermolysin protease variants - Google Patents [patents.google.com]

- 3. glpbio.com [glpbio.com]

- 4. Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide (Metalloendopeptidase Substrate) - Echelon Biosciences [echelon-inc.com]

Unveiling the Activity of Metalloproteases: A Technical Guide to the Fluorogenic Peptide Substrate Abz-AGLA-Nba

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Abz-AGLA-Nba, a critical tool for studying the activity of various metalloproteases, particularly endothelin-converting enzyme-1 (ECE-1). This document details the substrate's mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate its application in research and drug discovery.

Core Concepts: The Chemistry of Fluorescence Resonance Energy Transfer (FRET)

This compound is a quenched fluorogenic substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence consists of Alanine-Glycine-Leucine-Alanine, flanked by a fluorescent group, 2-aminobenzoyl (Abz), and a quenching group, 3-nitrotyrosine (Nba).

In its intact state, the close proximity of the Abz donor and the Nba acceptor allows for efficient FRET, where the energy emitted by the excited Abz fluorophore is non-radiatively transferred to the Nba quencher. This results in minimal fluorescence emission. Upon enzymatic cleavage of the peptide bond between Glycine and Leucine by a target metalloprotease, the Abz and Nba moieties are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of the Abz group, which can be monitored in real-time to determine enzyme activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound.

| Parameter | Value | Notes |

| Fluorophore (Donor) | 2-Aminobenzoyl (Abz) | |

| Quencher (Acceptor) | 3-Nitrotyrosine (Nba) | |

| Excitation Wavelength (λex) | 320 nm - 340 nm | The optimal excitation wavelength for the Abz fluorophore. A common wavelength used is 320 nm. |

| Emission Wavelength (λem) | 415 nm - 425 nm | The fluorescence emission of the Abz group is monitored in this range upon cleavage. A common wavelength used is 420 nm. |

| Cleavage Site | Glycine (Gly) - Leucine (Leu) | The peptide bond between these two amino acids is the primary target for enzymatic hydrolysis. |

| Enzyme | Kinetic Parameter (Km) | Notes |

| Endothelin-Converting Enzyme-1 (ECE-1) | 18 µM | The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). |

| Neprilysin (NEP) | Varies | This compound is also cleaved by other M13 family endopeptidases like neprilysin, though kinetic parameters may differ. |

Key Signaling Pathway: The Role of ECE-1

Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease involved in the maturation of endothelins, potent vasoconstrictive peptides. The primary substrate of ECE-1 is big endothelin-1, which is cleaved to produce the active endothelin-1 (ET-1). ET-1 then binds to its receptors (ETA and ETB) on target cells, initiating a cascade of downstream signaling events that regulate processes such as vasoconstriction, cell proliferation, and hormone production. The dysregulation of the ECE-1/ET-1 axis is implicated in various cardiovascular diseases and cancer.

Caption: The ECE-1 signaling pathway, from precursor to cellular response.

Experimental Protocols

General Enzyme Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a purified metalloprotease, such as ECE-1.

Materials:

-

Purified ECE-1 or other target metalloprotease

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 20 µM, which is slightly above the Km for ECE-1).

-

Dilute the enzyme stock to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Pipette 50 µL of the enzyme solution into the wells of the 96-well plate.

-

Include control wells containing 50 µL of assay buffer without the enzyme to measure background fluorescence.

-

-

Initiate the Reaction:

-

Add 50 µL of the this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 320 nm) and emission (e.g., 420 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from the enzyme reaction fluorescence at each time point.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute.

-

Inhibitor Screening Assay

This protocol is adapted for screening potential inhibitors of a target metalloprotease.

Materials:

-

Same as the general activity assay.

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare Solutions:

-

Prepare serial dilutions of the inhibitor compounds in assay buffer.

-

-

Assay Setup:

-

Add 40 µL of the enzyme solution to the wells.

-

Add 10 µL of the inhibitor dilutions (or vehicle control, e.g., DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Initiate and Measure:

-

Start the reaction by adding 50 µL of the this compound working solution.

-

Monitor fluorescence as described in the general activity assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an enzyme inhibition assay using this compound.

Caption: Workflow for an enzyme inhibition assay using this compound.

Logical Relationship: FRET Mechanism

The core principle of the this compound assay is the disruption of FRET upon enzymatic cleavage. This logical relationship is visualized below.

Caption: The FRET mechanism of this compound before and after cleavage.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that enables the continuous monitoring of metalloprotease activity. Its well-characterized FRET pair and defined cleavage site make it an invaluable tool for enzyme kinetics, inhibitor screening, and mechanistic studies. The protocols and data presented in this guide offer a solid foundation for researchers to effectively incorporate this compound into their experimental workflows, ultimately advancing our understanding of metalloprotease function and aiding in the development of novel therapeutics.

Methodological & Application

Fluorimetric Assay Setup Using Abz-AGLA-Nba: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for setting up a fluorimetric assay using the substrate Abz-AGLA-Nba (o-Aminobenzoyl-Ala-Gly-Leu-Ala-p-nitrobenzylamide). This fluorogenic substrate is a valuable tool for determining the activity of various metalloendopeptidases, which are critical targets in numerous physiological and pathological processes.

Introduction

This compound is an internally quenched fluorogenic substrate designed for the sensitive and continuous measurement of metalloendopeptidase activity. The substrate consists of a fluorescent donor group, o-Aminobenzoyl (Abz), and a quenching acceptor group, p-nitrobenzylamide (Nba). In its intact form, the fluorescence of the Abz group is quenched by the Nba group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between Gly and Leu by a suitable protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time kinetic studies.

This substrate is particularly useful for assaying the activity of enzymes such as Pseudomonas aeruginosa elastase (LasB), enkephalinase (Neprilysin or NEP, EC 3.4.24.11), and thermolysin.[1] These enzymes are implicated in bacterial pathogenesis, pain signaling, and inflammation, making them attractive targets for drug discovery and development.

Principle of the Assay

The enzymatic hydrolysis of this compound relieves the intramolecular quenching, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity under the given experimental conditions.

Data Presentation

The following tables summarize key parameters for the this compound fluorimetric assay. While specific Km and kcat values for this compound are not widely published for all applicable enzymes, this section provides reference kinetic data for metalloendopeptidases with similar fluorogenic substrates and inhibitor constants determined using this compound.

Table 1: Spectral Properties of Abz-Containing Peptides

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| Abz (o-aminobenzoyl) | ~320-340 | ~420-425 |

Note: Optimal excitation and emission wavelengths may require empirical determination based on specific buffer conditions and instrumentation.

Table 2: Kinetic Parameters of Metalloendopeptidases with Fluorogenic Substrates

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| Neprilysin (NEP) | Abz-DRRL-EDDnp | 2.8 | 5.3 | 2.0 |

| Neprilysin (NEP) | Abz-DRRF-EDDnp | 5.0 | 7.0 | 1.4 |

| Pseudomonas elastase (LasB) | Z-Ala2-Phe-AlaNH2 | N/A | N/A | 8600 mM-1s-1 |

This table includes data for other fluorogenic substrates to provide a reference for expected kinetic ranges.[1][2]

Table 3: Inhibitor Constants Determined with this compound

| Enzyme | Inhibitor | Ki (nM) | Inhibition Type |

| Pseudomonas elastase (LasB) | Compound 12 | 35 | Competitive |

| Pseudomonas elastase (LasB) | Compound 16 | 32 | Competitive |

Data from a study on selective Pseudomonas aeruginosa LasB elastase inhibitors.[3]

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Purified metalloendopeptidase (e.g., Pseudomonas elastase, Neprilysin)

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.2

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates (for fluorescence readings)

-

Fluorimetric microplate reader with temperature control

Preparation of Stock Solutions

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in an appropriate buffer (refer to the manufacturer's instructions). The final concentration will depend on the enzyme's activity and should be determined empirically.

Protocol 1: Standard Enzyme Activity Assay

This protocol is designed to measure the rate of substrate hydrolysis by a metalloendopeptidase.

-

Prepare Working Solutions:

-

Dilute the enzyme stock solution in Assay Buffer to the desired final concentration. The optimal concentration should result in a linear rate of fluorescence increase over the measurement period.

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the diluted enzyme solution. Include control wells with Assay Buffer only (no enzyme) to measure background fluorescence.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add the diluted substrate solution to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorimetric reader pre-set to the assay temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~425 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the enzyme-containing wells.

-

Plot the relative fluorescence units (RFU) against time.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

Protocol 2: Determination of Km and Vmax

This protocol determines the Michaelis-Menten kinetic constants for the enzyme with this compound.

-

Follow the Standard Assay Protocol with Modifications:

-

Use a fixed, low concentration of the enzyme.

-

Prepare a range of substrate concentrations, typically from 0.1 x Km to 10 x Km (a broad range from 2 µM to 1000 µM may be necessary for initial experiments).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.

-

Protocol 3: Inhibitor Screening and IC50/Ki Determination

This protocol is used to assess the potency of potential enzyme inhibitors.

-

Follow the Standard Assay Protocol with Modifications:

-

Use a fixed concentration of both the enzyme and the substrate (typically at or near the Km value).

-

Prepare a serial dilution of the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) before adding the substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Dixon or Lineweaver-Burk plots.[3]

-

Signaling Pathways

The enzymes targeted by this compound are involved in significant biological pathways. Understanding these pathways provides context for the application of this assay in drug development and biological research.

Pseudomonas aeruginosa Elastase (LasB) Signaling

P. aeruginosa elastase is a key virulence factor that contributes to tissue damage and inflammation during infections. It can activate host cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to an inflammatory response.

References

Application Note: Determining LasB Elastase Activity with Abz-AGLA-Nba

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen, and its virulence is attributed to a variety of secreted factors, including the LasB elastase. LasB is a zinc metalloprotease that plays a crucial role in tissue invasion and the degradation of host immune components. Consequently, it is a key target for the development of novel anti-infective therapies. This application note provides a detailed protocol for the determination of LasB elastase activity using the sensitive fluorogenic substrate Abz-AGLA-Nba.

Principle of the Assay

The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate, this compound (o-aminobenzoyl-Ala-Gly-Leu-Ala-p-nitrobenzylamide). The Abz (o-aminobenzoyl) group serves as the fluorophore, and the Nba (p-nitrobenzylamide) group acts as a quencher. In the intact peptide, the close proximity of Abz and Nba results in the quenching of Abz fluorescence. When LasB elastase cleaves the peptide bond between Glycine (Gly) and Leucine (Leu), the fluorophore and quencher are separated. This separation disrupts the FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to the elastase activity.

Materials and Reagents

-

Purified LasB elastase from P. aeruginosa

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

NaCl (e.g., 150 mM)

-

CaCl2 (e.g., 2.5 mM)

-

Brij-35 (optional, for improved solubility and stability)

-

96-well black microplates (for fluorescence reading)

-

Fluorometric microplate reader with excitation and emission filters for Abz (Excitation: ~320-340 nm, Emission: ~415-425 nm)

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, and 2.5 mM CaCl2. Adjust the pH to 7.5. The buffer can be supplemented with 0.01% (w/v) Brij-35 to prevent enzyme aggregation.

-

Substrate Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of purified LasB elastase in the assay buffer. The optimal concentration should be determined empirically, but a starting concentration in the nanomolar range is common. Store on ice before use.

LasB Elastase Activity Assay

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in assay buffer to the desired final concentration.

-

Dilute the LasB enzyme stock solution in assay buffer to the desired final concentration.

-

-

Assay Setup:

-

Pipette the desired volume of the substrate working solution into the wells of a 96-well black microplate.

-

To initiate the reaction, add the LasB enzyme working solution to the wells containing the substrate. The final volume in each well should be consistent (e.g., 100 µL).

-

Include appropriate controls:

-

Substrate Blank: Substrate in assay buffer without the enzyme.

-

Enzyme Blank: Enzyme in assay buffer without the substrate.

-

-

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader.

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 415 nm

-

Data Presentation

The following table summarizes typical quantitative parameters for the LasB elastase activity assay using this compound.

| Parameter | Value | Notes |

| Substrate | This compound | Fluorogenic FRET substrate. |

| Enzyme | P. aeruginosa LasB Elastase | Purified enzyme. |

| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl2, pH 7.5 | Can be supplemented with 0.01% Brij-35. |

| Substrate Concentration | 10-100 µM | The final concentration in the assay should be optimized. |

| Enzyme Concentration | 1-10 nM | The final concentration should provide a linear reaction rate. |

| Incubation Temperature | 25°C or 37°C | Should be kept constant throughout the experiment. |

| Excitation Wavelength | ~340 nm | Optimal wavelength for Abz fluorophore excitation. |

| Emission Wavelength | ~415 nm | Optimal wavelength for detecting Abz fluorescence emission. |

| DMSO Concentration | < 1% (v/v) | Final concentration should be minimized to avoid enzyme inhibition. |

Visualizations

Mechanism of Action

Caption: Mechanism of this compound cleavage by LasB elastase.

Experimental Workflow

Caption: Experimental workflow for the LasB elastase activity assay.

Application Notes and Protocols for Abz-AGLA-Nba in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Abz-AGLA-Nba, a fluorogenic substrate, in various in vitro assays for the characterization of metalloproteinase activity. This compound is a valuable tool for studying enzymes such as matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).

Introduction

This compound is a quenched fluorescent substrate that utilizes Fluorescence Resonance Energy Transfer (FRET).[1][2] The substrate consists of a fluorescent donor, 2-aminobenzoyl (Abz), and a quenching acceptor, 3-nitrotyrosine or in this case, a nitrophenylalanine derivative (Nba), separated by a peptide sequence that is a target for proteolytic cleavage by metalloproteinases. In its intact state, the fluorescence of the Abz group is quenched by the close proximity of the Nba group.[1] Upon enzymatic cleavage of the peptide bond between the glycine (G) and leucine (L) residues, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine enzyme activity. The excitation and emission wavelengths for the Abz/Nba FRET pair are typically around 320 nm and 420 nm, respectively.[3]

Data Presentation: Working Concentrations and Kinetic Parameters

The optimal working concentration of this compound can vary depending on the specific enzyme and assay conditions. It is generally recommended to use a concentration at or below the Michaelis constant (Km) to ensure that the reaction rate is proportional to the enzyme concentration.

| Enzyme | Recommended Working Concentration | Km (µM) | Notes |

| MMP-2 | 5 - 15 µM | ~13 | |

| MMP-9 | 5 - 20 µM | ~12 | |

| MMP-13 | 5 - 20 µM | ~10 | |

| ADAM8 | 10 µM | Not specified | |

| ADAM10 | 10 - 20 µM | Not specified | |

| ADAM17 (TACE) | 10 - 20 µM | ~20 |

Note: The optimal concentration should be determined empirically for each specific experimental setup.

Experimental Protocols

Enzyme Inhibition Assay (FRET-Based)

This protocol describes a continuous, FRET-based assay to determine the inhibitory activity of a compound against a specific metalloproteinase.

Materials:

-

This compound substrate

-

Recombinant human metalloproteinase (e.g., MMP-9)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Inhibitor of interest

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to create a 1-10 mM stock solution.[4] Store at -20°C.

-

Reconstitute the recombinant enzyme in assay buffer to the desired concentration.

-

Dissolve the inhibitor in DMSO to create a stock solution.

-

-

Assay Protocol:

-

Prepare a working solution of this compound in assay buffer. The final concentration should be in the range of 5-20 µM.

-

Add 50 µL of the enzyme solution to each well of the 96-well plate.

-

Add 5 µL of the inhibitor solution at various concentrations (or DMSO as a vehicle control) to the wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 45 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for a FRET-based enzyme inhibition assay.

Cell-Based Metalloproteinase Activity Assay

This protocol provides a method to measure the extracellular metalloproteinase activity of cultured cells.

Materials:

-

Cells of interest (e.g., cancer cell line known to express MMPs)

-

Cell culture medium (serum-free for the assay)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

96-well clear-bottom black plate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well clear-bottom black plate at a density that will result in a confluent monolayer on the day of the assay.

-

Culture the cells in their regular growth medium until they reach the desired confluence.

-

-

Assay Protocol:

-

Gently wash the cell monolayer twice with warm, serum-free medium or PBS to remove any endogenous inhibitors from the serum.[5]

-

Add 100 µL of serum-free medium containing the desired concentration of this compound (e.g., 10 µM) to each well.

-

If testing inhibitors, add them to the wells along with the substrate.

-

Incubate the plate at 37°C in a cell culture incubator.

-

At various time points (e.g., 1, 2, 4, 6 hours), measure the fluorescence intensity from the top using a fluorescence microplate reader (Ex/Em: ~320/420 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing medium and substrate but no cells.

-

Plot the fluorescence intensity against time to determine the rate of substrate cleavage.

-

Compare the rates between different cell types or treatment conditions.

-

Caption: ADAM17-mediated shedding of TNF-α and EGFR ligands.

MMP-9 Signaling in Inflammation and ECM Remodeling

MMP-9 is a key enzyme in the degradation of extracellular matrix (ECM) components and the processing of inflammatory mediators. [6][7][8]Its activity is tightly regulated and plays a significant role in processes like wound healing, immune cell migration, and cancer metastasis.

Caption: Role of MMP-9 in inflammation and ECM remodeling.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. The Circular Relationship between Matrix Metalloproteinase (MMP)-9 and Inflammation following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Stock Solutions of Abz-AGLA-Nba in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abz-AGLA-Nba is a sensitive fluorogenic substrate commonly utilized for the determination of protease activity.[1] This peptide, an N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-L-alaninamide derivative, is particularly useful in assays involving neutral metalloendopeptidases such as enkephalinase and the Pseudomonas aeruginosa elastase LasB.[2][3] The principle of its use lies in the quenching of the fluorescence of the N-terminal 2-aminobenzoyl (Abz) group by the C-terminal 4-nitrobenzylamide (Nba) group. Upon enzymatic cleavage of the peptide bond between glycine and leucine, the Abz-containing fragment is released, leading to a measurable increase in fluorescence intensity. This application note provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and a general procedure for its use in a protease activity assay.

Product Information and Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₇N₇O₇ | [4] |

| Molecular Weight | 583.65 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity (HPLC) | ≥99% | [5] |

| Solubility | Soluble in DMSO (≥ 10 mg/mL) | [1] |

| Storage (Powder) | -20°C for 1 year, -80°C for 2 years | [5] |

| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.84 mg of the powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[4]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Stock Solution Preparation Table:

| Desired Stock Concentration | Mass of this compound for 1 mL DMSO |

| 1 mM | 0.58 mg |

| 5 mM | 2.92 mg |

| 10 mM | 5.84 mg |

| 20 mM | 11.68 mg |

Protocol 2: General Protease Activity Assay Using this compound

This protocol provides a general framework for measuring the activity of a protease using the this compound stock solution. The final concentrations of the enzyme and substrate, as well as the buffer composition, may need to be optimized for specific enzymes.

Materials:

-

10 mM this compound stock solution in DMSO

-

Protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A common starting point is a 2X working solution (e.g., 20 µM for a 10 µM final concentration).

-

Prepare a solution of the protease in Assay Buffer at the desired concentration.

-

-

Assay Setup:

-

Pipette 50 µL of the protease solution into the wells of the 96-well black microplate.

-

Include a negative control well containing 50 µL of Assay Buffer without the enzyme.

-

-

Initiate Reaction:

-

Add 50 µL of the 2X this compound working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time. A kinetic reading is recommended.

-

Set the excitation wavelength to approximately 320 nm and the emission wavelength to approximately 420 nm.

-

-

Data Analysis:

-

Determine the rate of the reaction (change in fluorescence intensity per unit of time) from the linear portion of the kinetic curve.

-

The protease activity is proportional to the rate of substrate hydrolysis.

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Workflow for Protease Activity Assay

Caption: Workflow for a typical protease activity assay.

Conclusion

The preparation of this compound stock solutions in DMSO is a straightforward process that is fundamental to its use in enzymatic assays. By following the detailed protocols and understanding the principles of the fluorogenic assay, researchers can accurately and reliably measure protease activity. The provided information serves as a comprehensive guide for scientists and professionals in the field of drug development and biochemical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Detection of protease activity using a fluorescence-enhancement globular substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening with Abz-AGLA-Nba for Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. A key component of successful HTS campaigns is the availability of robust and sensitive assays. For the discovery of protease inhibitors, fluorogenic substrates are frequently employed. Abz-AGLA-Nba is a highly sensitive fluorogenic substrate designed for the continuous assay of proteases, particularly metalloproteases such as Angiotensin-Converting Enzyme 2 (ACE2).